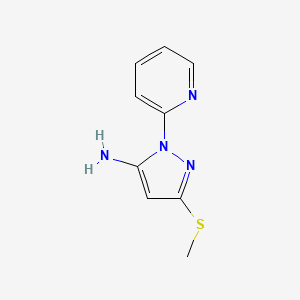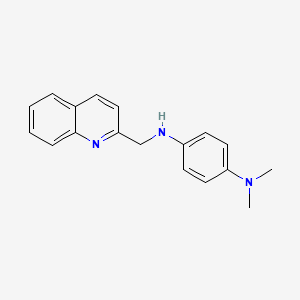
1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine is a synthetic organic compound with the molecular formula C18H19N3 and a molecular weight of 277.36 g/mol . This compound is characterized by the presence of a quinoline moiety attached to a benzene ring through a dimethylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine typically involves the reaction of 4-nitrobenzyl chloride with 2-quinolinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to methylation using dimethyl sulfate to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Scientific Research Applications
1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific molecular pathways involved in microbial growth and replication, resulting in antimicrobial effects .
Comparison with Similar Compounds
1-N,1-N-dimethyl-4-N-(quinolin-2-ylmethyl)benzene-1,4-diamine can be compared with other similar compounds such as:
1,4-Benzenediamine, N1,N1-dimethyl-N4-(2-quinolinylmethyl): This compound shares a similar structure but may exhibit different chemical properties and reactivity.
Quinoline derivatives: These compounds have a quinoline moiety and are used in various applications, including pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C18H19N3 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(quinolin-2-ylmethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H19N3/c1-21(2)17-11-9-15(10-12-17)19-13-16-8-7-14-5-3-4-6-18(14)20-16/h3-12,19H,13H2,1-2H3 |
InChI Key |
HUYRIZGNPRHFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)
![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)
![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)
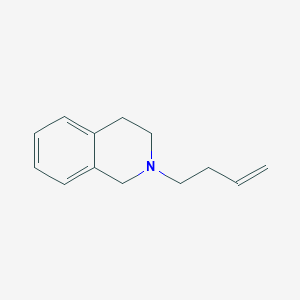
![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)
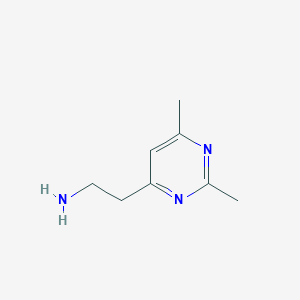
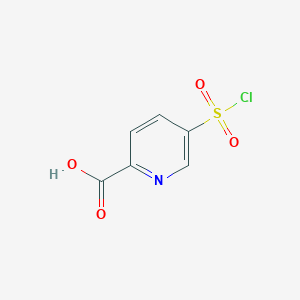
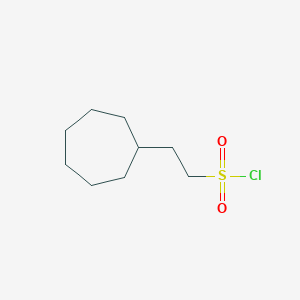
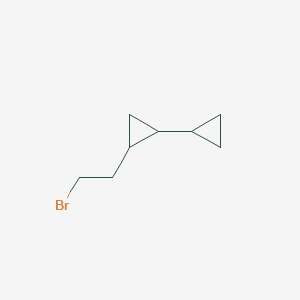
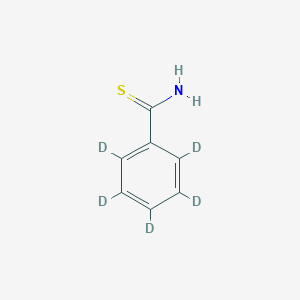
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)
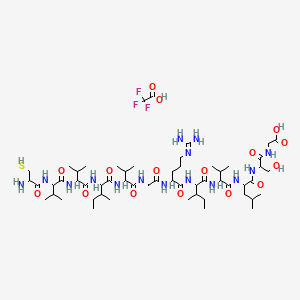
![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
